molecular formula C14H12FNO B8688110 2-(2-Fluoro-4-pyridyl)-1-(3-methylphenyl)ethanone CAS No. 303162-49-4

2-(2-Fluoro-4-pyridyl)-1-(3-methylphenyl)ethanone

Cat. No.: B8688110
CAS No.: 303162-49-4
M. Wt: 229.25 g/mol
InChI Key: RWKAGCIIOFTKOK-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-pyridyl)-1-(3-methylphenyl)ethanone is a useful research compound. Its molecular formula is C14H12FNO and its molecular weight is 229.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

303162-49-4

Molecular Formula

C14H12FNO

Molecular Weight

229.25 g/mol

IUPAC Name

2-(2-fluoropyridin-4-yl)-1-(3-methylphenyl)ethanone

InChI

InChI=1S/C14H12FNO/c1-10-3-2-4-12(7-10)13(17)8-11-5-6-16-14(15)9-11/h2-7,9H,8H2,1H3

InChI Key

RWKAGCIIOFTKOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC2=CC(=NC=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of diisopropylamine (44 mL, 0.31 mol) in anhydrous tetrahydrofuran (300 mL) was cooled to −78° C. under argon atmosphere and a 1.6M solution of n-butyllithium in hexane (190 mL, 0.31 mol) was added dropwise to the solution. After complete addition, the mixture was stirred for 10 minutes and subsequently a solution of 2-fluoro-4-methylpyridine (34.5 g, 0.31 mol) in anhydrous tetrahydrofuran (30 mL) was added. The reaction mixture was stirred at −10° C. for 30 minutes. The reaction solution was cooled to −78° C. and a solution of N-(3-methylbenzoyl)propyleneimine (52 g, 0.30 mol) in anhydrous tetrahydrofuran (30 mL) was added dropwise. After complete addition, the mixture was stirred at room temperature for 2 hours. Water (100 mL) was added to the reaction mixture and the mixture was extracted with ethyl acetate. The extract was washed with water, dried and the solvent was distilled off. The residue was recrystallized from isopropyl ether to obtain 35 g (yield 52%) of the title compound.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
190 mL
Type
reactant
Reaction Step Three
Quantity
34.5 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Four
[Compound]
Name
N-(3-methylbenzoyl)propyleneimine
Quantity
52 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
reactant
Reaction Step Five
Yield
52%

Synthesis routes and methods II

Procedure details

Under an argon atmosphere, a solution of diisopropylamine (44 mL, 0.31 mol) in anhydrous tetrahydrofuran (300 mL) was cooled to −78° C. and, with stirring, a solution of 1.6M n-butyl lithium in hexane (190 mL, 0.31 mol) was added dropwise. After the completion of the dropwise addition, the mixture was stirred for 10 min. and a solution of 2-fluoro-4-methylpyridine (34.5 g, 0.31 mol) in anhydrous tetrahydrofuran (30 mL) was added. The reaction mixture was stirred at −10° C. for 30 min. The reaction solution was cooled to −78° C. and a solution of N-(3-methylbenzoyl)propyleneimine (52 g, 0.30 mol) in anhydrous tetrahydrofuran (30 mL) was added dropwise. After the completion of the dropwise addition, the mixture was stirred at room temperature for 2 hrs. Water (100 mL) was added to the reaction mixture and the mixture was extracted with ethyl acetate. The extract was washed with water, dried and the solvent was evaporated. The residue was recrystallized from isopropyl ether to give the title compound (35 g, yield 52%).
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
190 mL
Type
reactant
Reaction Step Two
Quantity
34.5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
N-(3-methylbenzoyl)propyleneimine
Quantity
52 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
52%

Synthesis routes and methods III

Procedure details

Under an argon atmosphere, a solution of diisopropylamine (44 mL, 0.31 mol) in anhydrous tetrahydrofuran (300 mL) was cooled to −78° C., and to this was added dropwise a 1.6 M n-butyllithium hexane solution (190 mL, 0.31 mol) with stirring. After completion of the addition, the solution was stirred for 10 minutes, subsequently, a solution of 2-fluoro-4-methylpyridine (34.5 g, 0.31 mol) in anhydrous tetrahydrofuran (30 mL) was added. The reaction mixture was stirred for 30 minutes at −10° C. The reaction solution was cooled to −78° C., and a solution of N-(3-methylbenzoyl)propyleneimine (52 g, 0.30 mol) in anhydrous tetrahydrofuran (30 mL) was added dropwise. After completion of the addition, the mixture was stirred for 2 hours at room temperature. To the reaction mixture was added water (100 mL), and extracted with ethyl acetate. The extracted solution was washed with water, dried, then, the solvent was distilled off. The residue was recrystallized from isopropyl ether to obtain a title compound (35 g, yield 52%).
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
n-butyllithium hexane
Quantity
190 mL
Type
reactant
Reaction Step Two
Quantity
34.5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
N-(3-methylbenzoyl)propyleneimine
Quantity
52 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Yield
52%

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